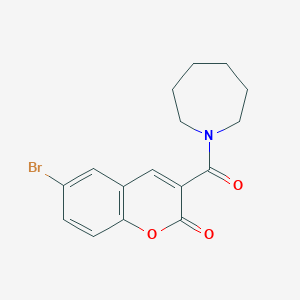3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one
CAS No.: 313648-95-2
Cat. No.: VC4542090
Molecular Formula: C16H16BrNO3
Molecular Weight: 350.212
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313648-95-2 |
|---|---|
| Molecular Formula | C16H16BrNO3 |
| Molecular Weight | 350.212 |
| IUPAC Name | 3-(azepane-1-carbonyl)-6-bromochromen-2-one |
| Standard InChI | InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 |
| Standard InChI Key | CNQCOLCNEYMERE-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one, reflects its core structure:
-
Chromen-2-one backbone: A bicyclic system comprising a benzene ring fused to a pyrone moiety.
-
Substituents:
Molecular Formula: C₁₇H₁₈BrNO₃
Molecular Weight: 388.24 g/mol .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous methodologies suggest feasible routes:
-
Intermediate Preparation:
-
Azepane Conjugation:
Example Reaction:
Key Challenges
-
Steric Hindrance: The bulky azepane group may impede reaction efficiency, necessitating optimized conditions .
-
Regioselectivity: Competing reactions at positions 3 and 8 require careful control .
Physicochemical Properties
Spectral Data
-
IR Spectroscopy: Expected peaks include:
-
¹H NMR (CDCl₃):
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) .
-
Stability: Sensitive to light and moisture; requires storage at 2–8°C .
Biological and Industrial Applications
Medicinal Chemistry
-
Anticancer Potential: Brominated coumarins exhibit cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
-
Enzyme Inhibition: The azepane moiety may target proteases or kinases, analogous to related chromenone derivatives .
Materials Science
-
Fluorescent Probes: Coumarins with electron-withdrawing groups (e.g., Br) are used in optoelectronic devices .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume